molecular formula C11H21NO2 B045905 Ethyl 4-(piperidin-1-YL)butanoate CAS No. 116885-98-4

Ethyl 4-(piperidin-1-YL)butanoate

Cat. No. B045905
M. Wt: 199.29 g/mol
InChI Key: APFAWTXPJCYORE-UHFFFAOYSA-N
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Description

Ethyl 4-(piperidin-1-YL)butanoate is a derivative of piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives, including Ethyl 4-(piperidin-1-YL)butanoate, has been a subject of extensive research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various methods of piperidine synthesis have been reviewed in the literature .

Scientific Research Applications

  • Antituberculosis Activity : A compound, Ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, shows promising activity against Mycobacterium tuberculosis GyrB, a DNA gyrase enzyme, highlighting its potential in antituberculosis drug development (Jeankumar et al., 2013).

  • Cancer Treatment : A novel RORc inhibitor derived from this compound shows potential as a promising drug for treating various cancers (R. V. & R. C., 2021).

  • Organic Synthesis : Piperidine catalyzes the synthesis of novel polyfunctional pyrazolyl-substituted and pyrazolofused pyridines, demonstrating its role in facilitating complex organic reactions (Latif et al., 2003).

  • Neurological Applications : 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine is a potent anti-acetylcholinesterase inhibitor, indicating its use in neurodegenerative diseases like Alzheimer's (Sugimoto et al., 1995).

  • Antibacterial Activity : N-substituted derivatives of a related compound exhibit moderate to high antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

  • Drug Development : Several derivatives have been synthesized and identified for their potential biological activities, including use in drug development (Various Authors, 1995-2018).

  • Anticonvulsant and Antinociceptive Activity : New hybrid molecules derived from similar compounds have shown promising anticonvulsant and antinociceptive activities, with potential applications in pain management and seizure control (Kamiński et al., 2016).

Safety And Hazards

While specific safety and hazard information for Ethyl 4-(piperidin-1-YL)butanoate is not available in the retrieved sources, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines, including Ethyl 4-(piperidin-1-YL)butanoate, is an important task of modern organic chemistry . Future research will likely focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

ethyl 4-piperidin-1-ylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-2-14-11(13)7-6-10-12-8-4-3-5-9-12/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFAWTXPJCYORE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40554936
Record name Ethyl 4-(piperidin-1-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(piperidin-1-YL)butanoate

CAS RN

116885-98-4
Record name Ethyl 4-(piperidin-1-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of ethyl 3-bromobutanoate (6.0 mL, 42 mmol) in N,N-dimethylformamide (20 mL) at 0° C. was added piperidine (8.0 mL, 80 mmol) and the mixture was warmed to room temperature then stirred 16 h. The reaction mixture was diluted with ethyl acetate (200 mL) and washed with a solution of brine and 2.0M aqueous sodium hydroxide (4:1 v/v). The organic phase was then dried over anhydrous sodium sulfate, filtered and concentrated to give ethyl 4-piperidin-1-ylbutanoate (6.8 g, 81% yield) as brown oil. MS (EI) for C11H21NO2: 200 (MH+).
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of ethyl 4-chlorobutyrate (0.5 g, 3.32 mmol) in DMF (2 mL), piperidine (0.98 mL, 9.96 mmol), triethylamine (1.4 mL, 9.96 mmol) and a catalytic amount of KI were added and the resulting solution was refluxed overnight. After cooling at room temperature the solution was diluted with a saturated solution of NaHCO3 (10 mL) and extracts with Et2O (3×10 mL). The collected organic extracts were dried over Na2SO4, filtered and evaporated under vacuum to give the ethyl 4-piperidin-1-ylbutanoate as an oily residue (0.6 g, 3 mmol) pure enough for the next step. To a solution of the ester in dioxane (5 mL), few drops of 37% HCl were added and the solution was refluxed overnight. After cooling at room temperature the solvent was evaporated under vacuum and the residue was dried overnight in oven at 60° C. in vacuo. The crude 4-piperidin-1-ylbutanoic acid was dissolved in CH3OH (4 mL) and NaHCO3 (0.5 g, 6 mmol) was added. After stirring for 2 h, the precipitate was filtered off and the mother liquors concentrated to afford the intermediate sodium 4-piperidin-1-ylbutanoate (0.55 g, 2.84 mmol) as a colourless oil. 1H-NMR (DMSO-d6) δ 3.35 (m, 2H), 2.80 (m, 2H), 2.70 (m, 2H), 2.15 (t, 2H, J=3 Hz), 1.95 (m, 2H), 1.75 (m, 6H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.98 mL
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DL Zhu, DJ Young, HX Li - Synthesis, 2020 - thieme-connect.com
Photoredox/metal dual catalysis is a versatile tandem methodology to construct carbon–carbon and carbon–heteroatom bonds. The focus of this short review is the application of this …
Number of citations: 19 www.thieme-connect.com
HD Ketha - 2010 - search.proquest.com
Oral delivery of drugs is the preferred route of drug administration because of the ease in dosing regimen and high patient compliance. However the bioavailability of an orally …
Number of citations: 0 search.proquest.com
F Ye, Y Yang, W Wang, W Yuan - Chem Catalysis, 2023 - cell.com
Selective alkene dialkylation represents one of the most challenging transformations in alkene difunctionalization reactions. Here, we report an excellent chemo- and regioselective …
Number of citations: 2 www.cell.com

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